3-Fluoro-5-(naphthalen-1-yl)phenol
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Overview
Description
3-Fluoro-5-(naphthalen-1-yl)phenol is an aromatic compound that features a fluorine atom and a naphthyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(naphthalen-1-yl)phenol can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 5-(naphthalen-1-yl)phenol, using a fluorinating agent like Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of the precursor in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(naphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols, depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-(naphthalen-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(naphthalen-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, while the naphthyl group can facilitate hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(naphthalen-1-yl)phenol
- 3-Fluoro-6-(naphthalen-1-yl)phenol
- 4-Fluoro-5-(naphthalen-1-yl)phenol
Uniqueness
3-Fluoro-5-(naphthalen-1-yl)phenol is unique due to the specific positioning of the fluorine atom and the naphthyl group on the phenol ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-fluoro-5-naphthalen-1-ylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKPUAUEIZKNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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